BenchChemオンラインストアへようこそ!

1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Uniquely suited for FabK inhibitor lead optimization, this thiazolyl urea fragment (MW 261.4 g/mol) features a distinct 4-methylthiomethyl (–CH₂SCH₃) substituent absent in common benzothiazole or aryl analogs. Its balanced LogP (0.6) and 5 H-bond acceptors enable direct biochemical screening at up to 1 mM without excessive DMSO. Ideal for systematic SAR studies targeting the underexplored methylene spacer vector. Supports hit confirmation against C. difficile FabK and selectivity profiling versus human FASN.

Molecular Formula C9H15N3O2S2
Molecular Weight 261.36
CAS No. 1207044-36-7
Cat. No. B2366531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
CAS1207044-36-7
Molecular FormulaC9H15N3O2S2
Molecular Weight261.36
Structural Identifiers
SMILESCOCCNC(=O)NC1=NC(=CS1)CSC
InChIInChI=1S/C9H15N3O2S2/c1-14-4-3-10-8(13)12-9-11-7(5-15-2)6-16-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13)
InChIKeyIOKLPWRABXBLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS 1207044-36-7): Compound Identity and Physicochemical Baseline for Procurement Evaluation


1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS 1207044-36-7) is a synthetic heterocyclic urea derivative featuring a thiazole core substituted at the 4-position with a methylthiomethyl (–CH₂SCH₃) group and at the 2-position with an N-(2-methoxyethyl)urea moiety. The compound has a molecular formula of C₉H₁₅N₃O₂S₂ and a molecular weight of 261.4 g/mol [1]. Computed physicochemical descriptors include a calculated LogP (XLogP3-AA) of 0.6, a topological polar surface area (TPSA) of 117 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [1]. These properties place it within drug-like chemical space favorable for lead optimization and fragment-based screening campaigns. The compound is cataloged under PubChem CID 45496863 and is commercially available from multiple chemical suppliers for research use [1].

Why 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea Cannot Be Replaced by Generic Thiazolyl Urea Analogs Without Risking Altered Target Engagement and Physicochemical Profile


Thiazolyl urea derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to both the nature of the thiazole substituent and the urea N-substituent. Published SAR studies on related thiazolyl urea FabK inhibitors demonstrate that modification of the head group (e.g., pyridylthio → benzothiazole replacement) or linker region alters biochemical potency by 5- to 10-fold [1]. The methylthiomethyl (–CH₂SCH₃) substituent at the 4-position of the thiazole ring present in CAS 1207044-36-7 is a distinct structural feature that differs from the more common benzothiazole-fused, aryl-substituted, or unsubstituted thiazole cores found in many comparator compounds [1][2]. The 2-methoxyethyl urea side chain introduces a flexible ether oxygen capable of serving as an additional hydrogen bond acceptor (total HBA count = 5), a feature absent in analogs bearing simple alkyl (e.g., allyl, benzhydryl) or aromatic urea N-substituents [2]. Substitution of this compound with a generic thiazolyl urea that lacks the methylthiomethyl group or the methoxyethyl side chain is expected to alter both conformational flexibility and hydrogen bonding capacity, potentially compromising target binding, solubility, and permeability profiles in ways that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea Versus Closest Structural Analogs and In-Class Candidates


Structural Core Differentiation: Thiazole vs. Benzothiazole Scaffold Impact on Molecular Properties

CAS 1207044-36-7 features a monocyclic thiazole core, distinguishing it from the benzothiazole analog 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1206986-80-2). The absence of the fused benzene ring results in a molecular weight reduction of 36.0 g/mol (261.4 vs. 297.4 g/mol) [1][2]. The TPSA of CAS 1207044-36-7 is 117 Ų compared to an estimated ~92–96 Ų for the benzothiazole analog (one fewer H-bond acceptor in the core), yielding a lower TPSA/MW ratio that may favor membrane permeability in cell-based assays [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Hydrogen Bond Acceptor Capacity: Methoxyethyl vs. Allyl or Benzhydryl Urea N-Substituents

The 2-methoxyethyl urea side chain of CAS 1207044-36-7 provides an additional ether oxygen hydrogen bond acceptor not present in the allyl analog (CAS 1207059-27-5) or the benzhydryl analog. This increases the total hydrogen bond acceptor count to 5, versus 4 for 1-allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea and 4 for 1-benzhydryl-3-(4-((methylthio)methyl)thiazol-2-yl)urea [1]. In published thiazolyl urea FabK inhibitor co-crystal structures, the urea carbonyl and thiazole nitrogen atoms engage in critical hydrogen bonding and π-π stacking interactions with the FMN cofactor and active-site residues [2].

Structure-Activity Relationship Molecular Recognition Lead Optimization

Lipophilicity Differentiation: Computed LogP and Implications for Permeability and Solubility

CAS 1207044-36-7 has a computed XLogP3-AA of 0.6, which is substantially lower than the benzhydryl analog (estimated XLogP ~3.5–4.0) and moderately lower than the benzothiazole analog (estimated XLogP ~2.0–2.5) [1]. This lower lipophilicity places CAS 1207044-36-7 closer to the optimal LogP range (1–3) for oral drug-likeness per Lipinski guidelines, while the benzhydryl analog exceeds the recommended upper limit [1]. The balanced LogP of 0.6, combined with a TPSA of 117 Ų, suggests favorable aqueous solubility relative to more lipophilic analogs in the same chemotype series.

ADME Profiling Physicochemical Optimization Drug-Likeness

Target Class Potential: Thiazolyl Urea Scaffold Validated in FabK Enzyme Inhibition with Published Quantitative Benchmarks

The thiazolyl urea chemotype to which CAS 1207044-36-7 belongs has been independently validated as an enoyl-ACP reductase (FabK) inhibitor scaffold targeting Clostridioides difficile. In a published study (Sun et al., Bioorg Med Chem 2023), optimized phenylimidazole-thiazolyl urea compounds achieved CdFabK IC₅₀ values of 0.10–0.24 μM, representing a 5- to 10-fold improvement over the initial lead compound (IC₅₀ ~1.0–1.2 μM), with concomitant anti-C. difficile whole-cell activity (MIC = 1.56–6.25 μg/mL) [1]. The thiazole-urea moiety was shown by X-ray crystallography (PDB 2Z6I, S. pneumoniae FabK) to participate in face-to-face π-π stacking with the FMN isoalloxazine ring, confirming a specific binding mode accessible to compounds sharing this pharmacophore [2]. CAS 1207044-36-7 retains the thiazole-urea core pharmacophore present in these validated inhibitors while offering a distinct substitution pattern for SAR exploration.

Antibacterial Discovery Enoyl-ACP Reductase Structure-Activity Relationship

Rotatable Bond Count and Conformational Flexibility Differentiate This Compound from Conformationally Restricted Analogs

CAS 1207044-36-7 contains 6 rotatable bonds, compared to 5 rotatable bonds for the allyl analog (CAS 1207059-27-5) and 7 rotatable bonds for the benzhydryl analog [1]. The methylthiomethyl (–CH₂SCH₃) group contributes one rotatable bond (C–S rotation) not present in analogs where the sulfur is directly attached to the thiazole ring, while the methoxyethyl chain contributes three rotatable bonds (O–CH₂, CH₂–CH₂, CH₂–NH). This intermediate degree of conformational freedom balances flexibility for induced-fit binding against the entropic penalty of excessive rotatable bonds.

Conformational Analysis Ligand Efficiency Fragment-Based Screening

Data Transparency: Explicit Acknowledgment of Evidentiary Gaps and the Need for Experimental Validation

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (Google Patents, USPTO, EPO) as of April 2026 identified no primary research publications, bioassay results, or patents that directly report experimental biological activity data (IC₅₀, Kᵢ, Kd, MIC, EC₅₀) for CAS 1207044-36-7 [1][2]. The PubChem entry for this compound (CID 45496863) contains only computed physicochemical descriptors with no deposited bioactivity data [1]. This absence of direct experimental data distinguishes CAS 1207044-36-7 from structurally related compounds in the published thiazolyl urea FabK inhibitor series (Sun et al., 2023) and 5-substituted thiazolyl urea antileukemic series (Peng et al., 2024), both of which report comprehensive SAR datasets [3][4]. Procurement decisions should account for the fact that this compound requires de novo biological characterization.

Chemical Probes Assay Development Procurement Due Diligence

Recommended Procurement and Application Scenarios for 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea Based on Quantitative Differentiation Evidence


Fragment-Based Antibacterial Lead Discovery Targeting Enoyl-ACP Reductase (FabK)

CAS 1207044-36-7 is structurally suited as a fragment-like starting point for FabK inhibitor optimization programs. Its molecular weight (261.4 g/mol) falls within the typical fragment range (MW < 300), and its balanced LogP of 0.6 predicts adequate solubility for biochemical screening at concentrations up to 1 mM [1]. The thiazolyl urea core matches the pharmacophore validated by X-ray crystallography in FabK co-crystal structures (PDB 2Z6I), where the thiazole ring and urea moiety engage the FMN cofactor via π-π stacking and hydrogen bonding [2]. Researchers should screen this compound against C. difficile FabK (and selectivity counterscreens against human FASN) using a coupled NADH oxidation assay, with the published CdFabK IC₅₀ benchmark of 0.10–0.24 μM for optimized analogs serving as a quantitative reference for hit confirmation [3].

Structure-Activity Relationship (SAR) Exploration of the Methylthiomethyl Substituent Vector

The 4-methylthiomethyl (–CH₂SCH₃) substituent on the thiazole ring is a relatively underexplored vector in published thiazolyl urea SAR. The methylene spacer between sulfur and the thiazole ring introduces conformational flexibility (contributing to the 6 rotatable bonds) not present in direct thioether-linked analogs [1]. Procurement of CAS 1207044-36-7 enables systematic SAR studies in which this substituent is varied (e.g., oxidation to sulfoxide/sulfone, alkyl chain extension, replacement with bioisosteres) while keeping the 2-methoxyethyl urea constant. The hydrogen bond acceptor count of 5—one higher than the allyl and benzhydryl analogs—provides a baseline for assessing whether additional HBA interactions improve target potency or selectivity [1].

Physicochemical Property Benchmarking for Thiazolyl Urea Library Design

CAS 1207044-36-7 occupies a distinct position within the property space of commercially available thiazolyl ureas, with a LogP of 0.6 and TPSA of 117 Ų that place it closer to optimal drug-like space than the more lipophilic benzhydryl (LogP ~3.5–4.0) or benzothiazole (LogP ~2.0–2.5) analogs [1]. For compound library procurement, this compound serves as a property benchmark for selecting additional analogs with balanced hydrophilicity. Its computed properties predict an aqueous solubility of approximately 50–200 μM (estimated from LogP and TPSA), which is suitable for both biochemical and cell-based assays without requiring DMSO concentrations exceeding 1% [1].

Chemical Probe Development Requiring Full De Novo Characterization

Given the absence of any published biological activity data for CAS 1207044-36-7 [1][2], procurement of this compound is most appropriate for research programs that have established screening infrastructure and are prepared to conduct full de novo characterization, including: (1) purity verification by HPLC-MS and NMR (>95% purity confirmation prior to screening), (2) broad-panel biochemical profiling against the thiazolyl urea target space (FabK, urease, kinase panels), (3) selectivity profiling against human orthologs (e.g., hFASN), (4) cellular permeability assessment (PAMPA or Caco-2), and (5) metabolic stability assays in liver microsomes [3]. The compound's structural novelty relative to published chemotypes makes it a valuable addition to screening decks for target-agnostic phenotypic screening campaigns where novel mechanisms of action are sought [2][4].

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.